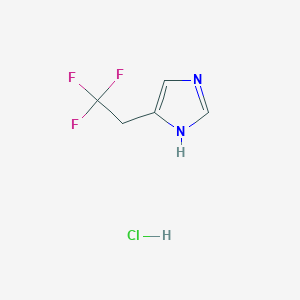
1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene (DFPM-2F-3TFMB) is a fluorinated aromatic compound that has recently been studied for its potential applications in various scientific fields. It is a derivative of benzene, a common aromatic compound, and is composed of three fluorine atoms and two difluorophenylmethyl groups. This compound has been found to possess unique properties that make it an attractive candidate for use in synthetic organic chemistry and in the development of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Fluorination Reactions
1,3-Bis-(trifluoromethyl)benzene, which is structurally similar to 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene, has been studied for its fluorination reactions over potassium tetrafluorocobaltate. This research provides insights into the fluorination of compounds with similar structures, suggesting potential applications in chemical synthesis and modification processes (Parsons, 1972).
Photochemical Studies
The photochemistry of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene and 1-fluoro-3-(trifluoromethyl)benzene, has been extensively studied. These compounds, which are closely related to 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene, exhibit unique fluorescence spectra and singlet state emissions in the gas phase. Such studies are crucial for understanding the photophysical properties of fluoroaromatic compounds, which can have applications in materials science and photonics (Al-ani, 1973).
Organometallic Synthesis
Research on 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene, has shown its usefulness as a starting material in organometallic synthesis. This implies potential applications of similar fluorinated aromatic compounds in the synthesis of various organometallic compounds, which can be pivotal in catalysis and material science (Porwisiak & Schlosser, 1996).
Polymer Synthesis
The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, which is structurally related to 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene, show the utility of such compounds in the development of novel polymers. These polymers have excellent thermal stability and are potential candidates for advanced material applications (Banerjee et al., 2009).
Fluorinated Compound Preparation
Studies on the preparation of perfluoroalkylated benzoheterocyclic compounds using hexafluoro-1,2-epoxypropane indicate the potential of 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene in the synthesis of novel compounds with CF3 and C2F5 groups. These compounds can be significant in pharmaceutical and agrochemical research due to their unique chemical properties (Ishikawa & Sasaki, 1977).
Eigenschaften
IUPAC Name |
1-[difluoro(phenyl)methyl]-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-12-10(7-4-8-11(12)14(18,19)20)13(16,17)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCKSPXFPKUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



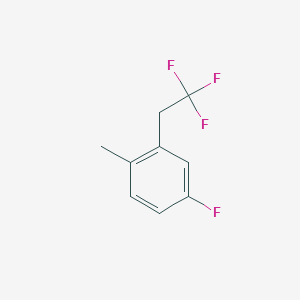
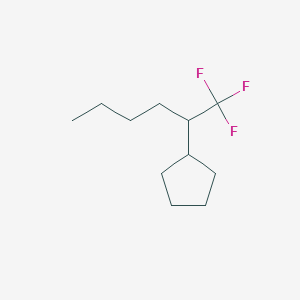




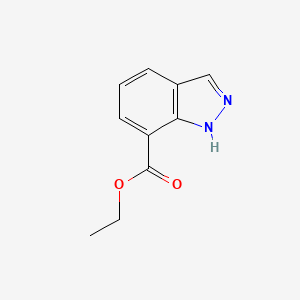



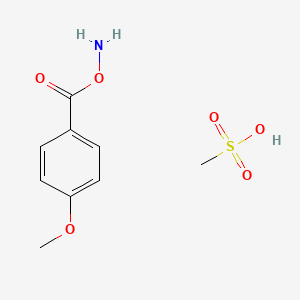
![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)

